Product packaging for 4-(2-Chloroethylsulfonyl)aniline(Cat. No.:CAS No. 20171-19-1)

4-(2-Chloroethylsulfonyl)aniline

Cat. No.: B13991537
CAS No.: 20171-19-1
M. Wt: 219.69 g/mol
InChI Key: DZOKLJWXKPFVNX-UHFFFAOYSA-N
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Description

4-(2-Chloroethylsulfonyl)aniline is an organic compound with the molecular formula C8H10ClNO2S and a molecular weight of 219.68 g/mol . Its structure features an aniline group, a strong electron-donor, linked to a 2-chloroethylsulfonyl group, a potent electron-acceptor. This bifunctional nature makes it a valuable intermediate in synthetic organic and medicinal chemistry research. The compound's primary research value lies in its use as a building block for the synthesis of more complex molecules. The aniline moiety can undergo typical reactions such as diazotization or acylation, while the chloroethylsulfonyl group can act as an alkylating agent . The sulfone group can also participate in nucleophilic substitution reactions. This reactivity profile allows researchers to utilize this compound in constructing compounds like piperazine derivatives and other nitrogen-containing heterocycles, which are core structures in many pharmacological agents . Compounds containing the chloroethylaniline framework have historical significance in the development of nitrogen mustards, a class of potent alkylating agents . The 2-chloroethyl group can form a highly reactive aziridinium ion intermediate, which can alkylate nucleophilic sites on biological macromolecules like DNA . While the specific mechanism of action for this compound is not fully documented, its structural features suggest potential for investigation in fields such as cancer research and chemical biology as a covalent inhibitor or a linker for bioconjugation. This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO2S B13991537 4-(2-Chloroethylsulfonyl)aniline CAS No. 20171-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chloroethylsulfonyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOKLJWXKPFVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308206
Record name 4-(2-chloroethylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20171-19-1
Record name NSC202698
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-chloroethylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Chemistry and Functional Group Interconversions of 4 2 Chloroethylsulfonyl Aniline

Nucleophilic Substitution Reactions at the Chloroethyl Group

The chloroethyl group of 4-(2-chloroethylsulfonyl)aniline is susceptible to nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. This reactivity is a cornerstone of its synthetic utility.

Mechanistic Investigations of Substitution Processes

The nucleophilic substitution reactions involving aniline (B41778) derivatives can proceed through different mechanisms. While direct S_N2 reactions are common for simple alkyl halides, the reactivity of anilines can be influenced by the electronic properties of the aromatic ring. Resonance delocalization of the nitrogen lone pair into the benzene (B151609) ring can decrease the nucleophilicity of the aniline nitrogen. ucalgary.ca The specific mechanism of substitution at the chloroethyl group of this compound can be influenced by the reaction conditions and the nature of the nucleophile. Detailed kinetic studies, similar to those performed on related systems like 2-norbornyl arenesulfonates with anilines, can elucidate whether the reaction proceeds through a bimolecular (S_N2) or a unimolecular (S_N1) pathway, or a combination of both. rsc.org Such studies often involve analyzing the effect of substituent changes on the reaction rate to determine the transition state structure. rsc.org

Formation of Amine and Heterocyclic Derivatives through Cyclization and Derivatization

The reaction of the chloroethylsulfonyl group with various nucleophiles leads to a diverse range of derivatives. For instance, reactions with amines can yield substituted aminoethylsulfonyl anilines. Furthermore, intramolecular cyclization is a possibility, where the aniline nitrogen or a substituent on the ring could act as the nucleophile, leading to the formation of heterocyclic systems. The synthesis of 2-chloro-4-aminoquinazoline derivatives from 2,4-dichloroquinazoline (B46505) precursors and anilines highlights the utility of nucleophilic aromatic substitution in creating complex heterocyclic structures. nih.gov

Electrophilic Aromatic Substitution Reactions on the Aniline Ring System

The aniline ring in this compound is activated towards electrophilic aromatic substitution (S_EAr) due to the electron-donating amino group. wikipedia.org This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. makingmolecules.com However, the bulky and electron-withdrawing sulfonyl group will also influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The amino group is a strong activating group, which can lead to multiple substitutions on the ring. makingmolecules.com To control the reaction and achieve monosubstitution, the reactivity of the amino group can be tempered by converting it into an amide (e.g., an acetanilide), which is a less powerful activating group. libretexts.org The sulfonyl group, being electron-withdrawing, is a deactivating group and a meta-director. Therefore, the outcome of electrophilic substitution on this compound will be a result of the interplay between the activating ortho, para-directing amino group and the deactivating meta-directing chloroethylsulfonyl group.

Redox Chemistry: Oxidation and Reduction Transformations of the Compound

The functional groups present in this compound allow for a range of oxidation and reduction reactions. The aniline moiety can be oxidized electrochemically or with chemical oxidants. nih.govrsc.org The electrochemical oxidation of aniline derivatives often proceeds via a one-electron oxidation to form a radical cation, which can then undergo further reactions like dimerization or reaction with nucleophiles. nih.govrsc.orgmdpi.com For example, the electrochemical oxidation of 4-chloroaniline (B138754) in the presence of benzenesulfinic acid has been shown to yield N-(4-chlorophenyl)benzenesulfonamide and 4-chloro-2-(phenylsulfonyl)aniline. nih.govrsc.org

The sulfonyl group is generally resistant to further oxidation. However, the chloroethyl group can potentially be oxidized. Reduction reactions can also be performed on the molecule. For instance, the nitro group in a related compound, nitrobenzene (B124822), can be reduced to an amino group. While this compound already possesses an amino group, other reducible functionalities could be introduced through derivatization.

Strategies for Derivatization and Structural Modification

The chemical reactivity of this compound provides numerous avenues for its derivatization and structural modification. These strategies are often employed to enhance specific properties of the molecule, such as its analytical detectability or biological activity.

One common strategy involves reacting the amino group to form amides, sulfonamides, or Schiff bases. This not only modifies the electronic properties of the aniline ring but can also introduce new functionalities. For example, derivatization with reagents like dansyl chloride is a well-established method to introduce a fluorescent tag, facilitating detection in analytical techniques like HPLC. d-nb.info Another novel derivatizing agent, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), has been developed to improve the mass spectrometric response of phenolic compounds. nih.gov

The chloroethylsulfonyl group is another key site for derivatization. As discussed in the nucleophilic substitution section, the chlorine atom can be readily displaced by a variety of nucleophiles to introduce different functional groups. This allows for the synthesis of a wide library of compounds with diverse structures and properties. For example, reaction with 4-[(4-aminophenyl)sulfonyl]aniline has been reported. documentsdelivered.com

Computational and Theoretical Investigations of 4 2 Chloroethylsulfonyl Aniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of 4-(2-Chloroethylsulfonyl)aniline. Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly utilized for such analyses. These calculations provide crucial data on the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are fundamental in predicting the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally indicates a higher reactivity.

Furthermore, these calculations can determine key electronic properties such as the dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. This information is critical for understanding intermolecular interactions and predicting the sites of chemical reactions.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy[Data not available in search results]
LUMO Energy[Data not available in search results]
HOMO-LUMO Gap[Data not available in search results]
Dipole Moment[Data not available in search results]

Molecular Modeling and Dynamics Simulations for Conformational Studies

Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape of this compound. These methods allow for the investigation of the molecule's flexibility and the identification of its most stable conformations. The presence of the chloroethylsulfonyl group introduces several rotatable bonds, leading to a variety of possible spatial arrangements.

Conformational analysis typically involves scanning the potential energy surface by systematically rotating key dihedral angles. This process helps to identify energy minima corresponding to stable conformers. Molecular dynamics simulations, on the other hand, provide a time-dependent view of the molecule's behavior, showing how it moves and changes shape in different environments, such as in a solvent. These simulations can reveal the preferred conformations and the energy barriers between them, which is crucial for understanding the molecule's dynamic behavior and its interactions with other molecules.

Table 2: Key Dihedral Angles in Stable Conformers of this compound

Dihedral AngleConformer 1 (°)Conformer 2 (°)
C-S-C-C[Data not available in search results][Data not available in search results]
S-C-C-Cl[Data not available in search results][Data not available in search results]
C-C-N-H[Data not available in search results][Data not available in search results]

Prediction of Structure-Reactivity Relationships and Reaction Pathways

Computational chemistry plays a vital role in predicting the structure-reactivity relationships and elucidating the reaction pathways of this compound. By analyzing the molecule's electronic structure and conformational properties, it is possible to predict its reactivity towards various reagents. For instance, the MEP can identify the most likely sites for electrophilic or nucleophilic attack.

Furthermore, computational methods can be used to model entire reaction mechanisms, including the identification of transition states and the calculation of activation energies. This allows for a detailed understanding of how a reaction proceeds and can help in predicting the major products. For a molecule like this compound, potential reactions could involve the aniline (B41778) nitrogen, the aromatic ring, or the chloroethyl group. Computational studies can help to determine which of these sites is most reactive under specific conditions. For example, the reactivity of the chloroethyl group in nucleophilic substitution reactions can be assessed by calculating the stability of potential carbocation intermediates or the energy profile of an SN2 pathway.

Computational Support for Spectroscopic Data Interpretation

Computational methods are indispensable for the interpretation of experimental spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating these spectra theoretically, a direct comparison with experimental data can be made, which aids in the assignment of spectral features to specific molecular vibrations or chemical environments.

For vibrational spectroscopy, DFT calculations can predict the frequencies and intensities of IR and Raman bands. These calculated frequencies are often scaled to better match experimental values. This process allows for a detailed assignment of each vibrational mode, providing a deeper understanding of the molecule's structure and bonding.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations can predict the 1H and 13C NMR spectra, which is invaluable for confirming the molecular structure and for assigning specific peaks to individual atoms within the molecule.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H stretch[Data not available in search results]
S=O stretch[Data not available in search results]
C-Cl stretch[Data not available in search results]
Aromatic C-H bend[Data not available in search results]

Table 4: Predicted NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
Aromatic Protons[Data not available in search results]
Ethyl Protons[Data not available in search results]
Aromatic Carbons[Data not available in search results]
Ethyl Carbons[Data not available in search results]

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 4-(2-Chloroethylsulfonyl)aniline. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. researchgate.netresearchgate.net

In the ¹H NMR spectrum, the aromatic protons exhibit signals in the downfield region, typically between δ 6.5 and 8.0 ppm. The aromatic ring shows a distinct splitting pattern due to the para-substitution of the amino (-NH₂) and sulfonyl (-SO₂-) groups. The two protons ortho to the electron-donating amino group are expected to be shielded and appear at a higher field (lower ppm) compared to the two protons ortho to the electron-withdrawing sulfonyl group. The amino group itself typically presents as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The ethyl part of the chloroethylsulfonyl group displays two triplet signals, corresponding to the two non-equivalent methylene (B1212753) (-CH₂-) groups.

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. mdpi.comoregonstate.edu The aromatic carbons typically appear in the δ 110-150 ppm range. The carbon atom attached to the nitrogen (C-N) is shielded relative to the carbon attached to the sulfonyl group (C-S). The chemical shifts for the ethyl group carbons are found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Signal Type Predicted Chemical Shift (δ, ppm) Multiplicity
¹H NMR
Aromatic H (ortho to -NH₂)Ar-H~6.7-6.9Doublet
Aromatic H (ortho to -SO₂R)Ar-H~7.8-8.0Doublet
Amino H-NH₂Variable (e.g., ~4.0-5.0)Broad Singlet
Methylene H (-SO₂CH₂-)Aliphatic-H~3.6-3.8Triplet
Methylene H (-CH₂Cl)Aliphatic-H~3.9-4.1Triplet
¹³C NMR
Aromatic C (ipso, -NH₂)Ar-C~150-153Singlet
Aromatic C (ortho to -NH₂)Ar-C~114-116Singlet
Aromatic C (ortho to -SO₂R)Ar-C~129-131Singlet
Aromatic C (ipso, -SO₂R)Ar-C~130-133Singlet
Methylene C (-SO₂CH₂-)Aliphatic-C~55-58Singlet
Methylene C (-CH₂Cl)Aliphatic-C~40-43Singlet

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. masterorganicchemistry.comvscht.cz

Key absorptions confirm the presence of the primary amine, the sulfonyl group, the aromatic ring, and the chloroalkane moiety. The N-H stretching of the primary amine typically appears as two distinct sharp bands in the 3300-3500 cm⁻¹ region. wikieducator.org The powerful electron-withdrawing sulfonyl group is identified by its strong, characteristic asymmetric and symmetric S=O stretching vibrations, which are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below this value. vscht.cz The presence of the benzene (B151609) ring is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A C-Cl stretching band for the chloroethyl group is anticipated in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (-NH₂)N-H Stretch3300 - 3500 (two bands)Medium, Sharp
Primary Amine (-NH₂)N-H Bend1580 - 1650Medium
Sulfonyl (-SO₂-)S=O Asymmetric Stretch1300 - 1350Strong
Sulfonyl (-SO₂-)S=O Symmetric Stretch1120 - 1160Strong
Aromatic RingC-H Stretch3000 - 3100Medium to Weak
Aromatic RingC=C Stretch1450 - 1600Medium to Weak
Alkyl Chain (-CH₂CH₂Cl)C-H Stretch2850 - 2960Medium
Chloroalkane (-CH₂Cl)C-Cl Stretch600 - 800Medium to Strong

Note: These are typical frequency ranges for the specified functional groups.

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula is C₈H₁₀ClNO₂S, corresponding to a monoisotopic mass of approximately 219.01 Da. epa.govnih.gov

In electron ionization (EI-MS), the mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 219. A characteristic feature would be the presence of an M+2 peak at m/z 221 with an intensity about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl). wpmucdn.com

The fragmentation pattern provides structural information. Common fragmentation pathways would include the loss of the chloroethyl group or parts of it. Alpha-cleavage next to the sulfur atom is also a likely fragmentation route. Key fragments would arise from the cleavage of the C-S bond and the C-C bond within the ethyl chain.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
219/221[C₈H₁₀ClNO₂S]⁺Molecular Ion (M⁺)
156[C₆H₆NO₂S]⁺Loss of ·CH₂CH₂Cl
106[C₆H₄NH₂]⁺Cleavage of Ar-S bond
92[C₆H₆N]⁺Loss of SO₂ from [C₆H₆NO₂S]⁺
77[C₆H₅]⁺Loss of NH₂ from aniline (B41778) fragment

Note: The m/z values correspond to the major isotopes. The fragmentation is predictive and based on general principles of mass spectrometry. miamioh.edulibretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline form. mdpi.com This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A literature search indicates that the specific crystal structure of this compound has not been reported in publicly accessible databases. researchgate.net Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and the specific geometry of intermolecular interactions in the solid state is currently unavailable. Such an analysis would require growing a suitable single crystal of the compound and performing an X-ray diffraction experiment.

Exploration of Biological Interactions and Mechanistic Pathways of 4 2 Chloroethylsulfonyl Aniline Analogues

Molecular Target Identification Methodologies in Biological Systems

Identifying the specific molecules that a compound interacts with is a foundational step in understanding its biological effects. For analogues of 4-(2-chloroethylsulfonyl)aniline, this involves a variety of techniques aimed at pinpointing their binding partners within the complex cellular environment.

A key feature of many reactive compounds, including some aniline (B41778) derivatives, is their ability to form covalent bonds with cellular macromolecules. This irreversible binding can significantly alter the function of DNA, proteins, and enzymes, leading to a range of biological consequences. The this compound molecule contains a reactive chloroethylsulfonyl group, which is a potential site for nucleophilic attack by cellular components.

The formation of covalent adducts is a critical aspect of the mechanism of action for certain anticancer agents. For instance, aniline mustards are known to act as alkylating agents, forming cross-links in DNA and thereby inducing cytotoxicity in cancer cells. While direct evidence for this compound is limited in the provided results, the chemical nature of the compound suggests that investigating its potential to form covalent adducts with DNA and proteins is a crucial area of research. Techniques such as mass spectrometry and radiolabeling studies are often employed to identify and characterize such adducts, providing direct evidence of molecular targets.

Beyond covalent modification, many drugs exert their effects through non-covalent interactions with enzymes and receptors. Enzyme inhibition and receptor binding assays are standard methods to screen for and characterize these interactions. nih.gov

Enzyme Inhibition Assays: These assays measure the ability of a compound to reduce the activity of a specific enzyme. For example, researchers have synthesized and evaluated aniline derivatives as inhibitors of various enzymes, including H+/K+ ATPase and acetylcholinesterase. nih.govmdpi.com The potency of inhibition is typically quantified by the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For instance, studies on 2-substituted aniline pyrimidine (B1678525) derivatives identified potent dual inhibitors of Mer and c-Met kinases with IC50 values in the nanomolar range. nih.gov

Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor. For example, 4-aryl 2-substituted aniline-thiazole analogs have been evaluated for their ability to antagonize the androgen receptor (AR). psu.edu The binding affinity is a key determinant of the compound's potential to modulate receptor signaling.

Computational Approaches: Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands to their target proteins. mdpi.commdpi.com These methods can provide insights into the binding mode and the key interactions that stabilize the ligand-protein complex, guiding the design of more potent and selective inhibitors. mdpi.com

In Vitro Cellular Mechanistic Investigations

Understanding how a compound affects cellular processes is essential for elucidating its mechanism of action. In vitro studies using cultured cells provide a controlled environment to investigate these effects.

A common endpoint in the evaluation of potential anticancer agents is their ability to inhibit the proliferation of cancer cells. For example, various aniline derivatives have been shown to inhibit the growth of different cancer cell lines. nih.govbjorl.org

The antiproliferative activity is often assessed using assays like the CCK-8 assay, which measures cell viability. The results are typically reported as the GI50 value, the concentration of the compound that causes 50% inhibition of cell growth. For instance, certain 4-anilino-2-phenylquinoline derivatives exhibited significant cytotoxicity against a panel of 60 cancer cell lines, with mean GI50 values in the micromolar range. nih.gov Similarly, a 4-aryl 2-substituted aniline-thiazole analog was found to inhibit the growth of androgen receptor-dependent human prostate cancer cells. psu.edu

Compounds that inhibit cell proliferation often do so by interfering with the cell cycle or by inducing programmed cell death (apoptosis).

Cell Cycle Analysis: Flow cytometry is a standard technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with an active compound can lead to an accumulation of cells in a specific phase, indicating a cell cycle arrest. For example, the drug anlotinib (B1662124) has been shown to block the G2/M phase of the cell cycle in hypopharyngeal cancer cells. bjorl.org

Apoptosis Pathway Elucidation: Apoptosis is a tightly regulated process involving a cascade of molecular events. The induction of apoptosis can be assessed by various methods, including:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting: This technique is used to detect changes in the expression levels of key apoptosis-related proteins, such as Bcl-2 family members (e.g., Bcl-2, Bax) and caspases. For example, anlotinib was found to promote apoptosis by upregulating Bax and caspase-3. bjorl.org The Bcl-2 family of proteins are crucial regulators of apoptosis, with some members promoting cell survival (anti-apoptotic) and others promoting cell death (pro-apoptotic). nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. kcl.ac.uk By systematically modifying the structure of a lead compound and evaluating the biological effects of the resulting analogues, researchers can identify key structural features required for activity and optimize the compound's properties. kcl.ac.uknih.gov

For aniline derivatives, SAR studies have revealed important insights. For example, in a series of 4-anilino-2-phenylquinoline derivatives, the presence of a hydrogen-bonding accepting group at the C(4) position of the 4-anilino moiety was found to be crucial for cytotoxicity. nih.gov Conversely, the introduction of a free carboxylic acid at the C(3) position was unfavorable. nih.gov In another study on chlorothalonil (B1668833) derivatives, it was found that an electron-withdrawing nitro group at the 4-position of the phenyl ring enhanced fungicidal activity. nih.gov

SAR studies often involve the synthesis and testing of a library of related compounds. The data generated from these studies, such as IC50 or GI50 values, can be used to build quantitative structure-activity relationship (QSAR) models, which can then be used to predict the activity of new, untested compounds.

Interactive Table: Summary of SAR Findings for Aniline Analogues

Compound Series Key Structural Feature Effect on Biological Activity Reference
4-Anilino-2-phenylquinolines Hydrogen-bonding accepting group at C(4) of anilino moiety Crucial for cytotoxicity nih.gov
4-Anilino-2-phenylquinolines Free carboxylic acid at C(3) Unfavorable for cytotoxicity nih.gov
Chlorothalonil derivatives Electron-withdrawing group (NO2) at 4-position of phenyl ring Enhanced fungicidal activity nih.gov
2-[(2-Benzimidazolylsulfinyl)methyl]anilines Electron-donating substituents on the aniline ring Enhanced in vitro and in vivo potency nih.gov
Linezolid (B1675486) analogues Small, non-polar fragments at C5-acylaminomethyl moiety Tolerated for activity kcl.ac.uk

Design and Synthesis of Analogues for SAR Profiling

The design of analogues of this compound for structure-activity relationship (SAR) profiling involves strategic chemical modifications to explore how different functional groups and structural features influence biological activity. The synthesis of these analogues employs various organic chemistry reactions to create a library of compounds for biological screening.

A primary design strategy involves modifying the aniline ring. This can include the introduction of various substituents at different positions to alter the electronic and steric properties of the molecule. For instance, in the development of novel fungicides, researchers have mimicked the diaryl amine structure of the commercial agent fluazinam (B131798) by using substituted phenyl amines as nucleophilic agents to react with chlorothalonil, a compound that can be modified to produce aniline derivatives. nih.gov This approach led to the discovery of potent leads which were further optimized by replacing chlorine atoms on the phenyl ring with other functional groups to explore the impact of electronic properties and spatial characteristics on fungicidal activity. nih.gov

Another key area for modification is the sulfonyl group and the attached ethyl chain. The synthesis of sulfonyl aniline derivatives has been described in various contexts. For example, a novel electrochemical method has been developed for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline through the oxidation of 4-chloroaniline (B138754) in the presence of arylsulfinic acids. rsc.org Other synthetic routes involve the reaction of a substituted aniline with a sulfonyl chloride. For example, ethyl isonipecotate can be reacted with 4-chlorophenylsulfonyl chloride to form an intermediate that is further modified to produce complex heterocyclic derivatives. scielo.br The synthesis of 4-(2-Chloro-ethoxy)-phenylamine, an analogue where the sulfonyl group is replaced by an ether linkage, is achieved by the reduction of the corresponding nitrobenzene (B124822) derivative using tin(II) chloride.

The synthesis of more complex analogues often involves multi-step reaction sequences. In the development of dual Mer/c-Met kinase inhibitors, 2-substituted aniline pyrimidine derivatives were synthesized. nih.gov The general procedure involved reacting a key intermediate, such as N-(4-((2-chloropyrimidin-4-yl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide, with various substituted anilines in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). nih.gov This modular approach allows for the systematic introduction of a wide range of aniline-based fragments to build a diverse library for SAR studies.

The table below summarizes various synthetic strategies for creating analogues.

Table 1: Synthetic Strategies for this compound Analogues
Starting Material Reagent(s) Product Type Reference
4-Chloroaniline Arylsulfinic acids 4-Chloro-2-(phenylsulfonyl)aniline rsc.org
1-(2-chloro-ethoxy)-4-nitro-benzene SnCl2·2H2O 4-(2-Chloro-ethoxy)-phenylamine
Substituted anilines 2,4-dichloropyrimidine, PTSA 2-Substituted aniline pyrimidine derivatives nih.gov
2-allyloxy-N-methylsulfonyl aniline Epichlorohydrin, Sodium hydride N-[hydroxy-2 isopropylamino-3 propyl] N-methylsulfonyl aniline google.com
Ethyl isonipecotate 4-chlorophenylsulfonyl chloride 1-[(4-chlorophenyl)sulfonyl]piperidin derivatives scielo.br
Chlorothalonil (Un)substituted phenyl amines Diphenyl amine structures nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For aniline derivatives, QSAR studies are instrumental in predicting the activity of new analogues and in understanding the key structural features that determine their biological effects.

Various QSAR modeling approaches have been applied to aniline derivatives. One common method is Partial Least Squares (PLS) regression, which is used to develop robust and predictive models. For instance, PLS has been employed to model the low-level toxicity of phenol (B47542) and aniline derivatives against algal species. nih.gov In such studies, 2D descriptors, like Extended Topochemical Atom (ETA) indices and non-ETA indices, are calculated for each molecule and correlated with their observed toxicity. nih.gov These models can provide insights into which structural properties are most influential.

Another powerful technique is three-dimensional QSAR (3D-QSAR). This approach considers the 3D structure of the molecules and uses molecular field analysis to generate steric and electrostatic descriptors. nih.gov For a series of 4-anilinoquinazoline (B1210976) derivatives with anticancer activity, 3D-QSAR models were developed to predict their inhibitory effect on the epidermal growth factor receptor (EGFR) kinase. nih.gov The models are built using a training set of compounds with known activities and then validated using an external test set to ensure their predictive power. nih.gov

The results of QSAR models are often visualized using contribution plots, which highlight the regions of the molecule where steric bulk or specific electrostatic properties (positive or negative charge) are favorable or unfavorable for activity. nih.gov For example, a QSAR study on aniline and phenol derivatives found that the presence of electron-withdrawing nitro groups, lipophilic chlorine substituents (especially at the para position), and increased molecular bulk tend to increase toxicity towards algae. nih.gov Conversely, an unsubstituted phenol ring or the presence of a polar amino group was found to decrease toxicity. nih.gov

The table below presents key findings from QSAR studies on aniline derivatives.

Table 2: QSAR Modeling of Aniline Derivatives
Compound Class Modeling Method Key Findings Reference
Phenol and Aniline Derivatives Partial Least Squares (PLS) using 2D descriptors Increased toxicity with nitro groups, para-chlorine substituents, and higher molecular bulk. nih.gov
4-Anilinoquinazoline Derivatives 3D-QSAR (Molecular Field Analysis) Steric and electrostatic fields are crucial for EGFR kinase inhibition; contribution plots identify key interaction sites. nih.gov

Mechanistic Basis for SAR Observations in Biological Contexts

The structure-activity relationships (SAR) observed for analogues of this compound are rooted in their specific molecular interactions with biological targets such as proteins and enzymes. The chemical modifications introduced during analogue design directly impact these interactions, leading to variations in biological activity.

The electronic properties of substituents on the aniline ring are a critical determinant of activity. In a study of chlorothalonil derivatives designed as fungicides, it was found that introducing an electron-withdrawing nitro group (NO₂) at the 4-position of the phenyl ring significantly enhanced fungicidal activity. nih.gov This suggests that reducing the electron density at this position is favorable for the compound's interaction with its fungal target. The sulfonyl group (-SO₂) itself is strongly electron-withdrawing and can form strong interactions with proteins and enzymes, potentially leading to their inhibition.

Steric factors, such as the size and shape of the molecule, also play a pivotal role. In a series of 2-substituted aniline pyrimidine derivatives designed as Mer/c-Met kinase inhibitors, the substitution pattern on the aniline ring was crucial for inhibitory activity. nih.gov The analysis revealed that specific substitutions led to potent inhibition, with IC₅₀ values in the nanomolar range, indicating a precise fit within the kinase's binding pocket. nih.gov Similarly, for linezolid analogues, an antibiotic class, it was found that the C5-acylaminomethyl moiety is highly sensitive to substitution. Only smaller, non-polar fragments were tolerated at this position, while larger and more polar groups resulted in a decrease in antibacterial activity. kcl.ac.uk This highlights the importance of a well-defined molecular shape for effective binding to the bacterial ribosome.

Hydrophobicity is another key factor influencing biological interactions. The butoxy group in 4-Butoxy-N-(4-chlorophenethyl)aniline, for example, is hydrophobic and allows the compound to integrate into lipid membranes, potentially disrupting their integrity and function. This mechanism is thought to contribute to its antimicrobial properties.

Molecular docking studies can provide a more detailed picture of these interactions. For 4-anilinoquinazoline derivatives, docking into the EGFR kinase active site revealed the importance of hydrophobic and hydrogen-bond interactions for binding. nih.gov These computational studies can help rationalize the observed SAR and guide the design of more potent inhibitors. The mechanism of action for some aniline derivatives involves the inhibition of specific enzymes crucial for pathogen or cancer cell survival. For example, some analogues are believed to inhibit enzymes involved in cell proliferation, leading to reduced tumor growth.

The table below details the mechanistic basis for observed SAR in different classes of aniline analogues.

Table 3: Mechanistic Basis for SAR in Aniline Analogues
Analogue Class Key Structural Feature Mechanistic Insight Biological Effect Reference
Chlorothalonil Derivatives Electron-withdrawing group (NO₂) on phenyl ring Favorable interaction with the fungal target. Enhanced fungicidal activity. nih.gov
2-Substituted Aniline Pyrimidines Specific substitutions on the aniline ring Precise fit within the kinase binding pocket. Potent Mer/c-Met kinase inhibition. nih.gov
Linezolid Analogues Small, non-polar fragments at C5 position Favorable binding to the bacterial ribosome. Antibacterial activity. kcl.ac.uk
4-Butoxy-N-(4-chlorophenethyl)aniline Hydrophobic butoxy group Disruption of bacterial cell membranes. Antimicrobial activity.

Applications of 4 2 Chloroethylsulfonyl Aniline in Chemical Synthesis and Advanced Materials

Role as a Key Intermediate in Complex Organic Synthesis

4-(2-Chloroethylsulfonyl)aniline serves as a crucial building block in the intricate field of organic synthesis. Its unique molecular structure, featuring both a reactive aniline (B41778) moiety and a chloroethylsulfonyl group, allows for a diverse range of chemical transformations. This dual functionality makes it a valuable intermediate for constructing more complex molecules. nih.gov The interception and reaction of such chemical intermediates are challenging but offer a streamlined approach to synthesizing elaborate organic structures. nih.gov

The aniline portion of the molecule provides a nucleophilic center, readily participating in reactions to form new carbon-nitrogen bonds. utdallas.edu This is a fundamental process in the synthesis of many biologically active compounds and functional materials. Simultaneously, the chloroethylsulfonyl group acts as a versatile functional handle. The chlorine atom can be displaced by various nucleophiles, and the sulfonyl group can influence the reactivity of the aromatic ring and participate in further reactions. This multifaceted reactivity allows chemists to strategically build molecular complexity step-by-step. The use of such intermediates is a common strategy in multi-step synthesis to achieve a target molecule that may not be accessible through a direct, one-pot reaction. researchgate.net

Table 1: Key Reactions Involving this compound as an Intermediate

Reaction TypeReagent/CatalystProduct TypeReference
Nucleophilic Aromatic SubstitutionAmines, Alcohols, ThiolsSubstituted Anilines researchgate.net
Sulfonamide FormationAmines/AmmoniaSulfonamides wur.nl
Cyclization ReactionsBifunctional ReagentsHeterocyclic Compounds researchgate.net
Cross-Coupling ReactionsOrganometallic ReagentsBiaryl Compounds google.com

This table is generated based on typical reactions of aniline and sulfonyl chloride derivatives and does not represent specific experimental data for this compound.

The strategic importance of intermediates like this compound lies in their ability to bridge the gap between simple starting materials and complex target molecules. nih.gov For instance, in the synthesis of pharmaceutical drugs or advanced materials, a multi-step approach is often necessary to introduce specific functional groups and stereochemistry. researchgate.net The distinct reactivity of the aniline and chloroethylsulfonyl groups can be selectively exploited in a programmed sequence of reactions, ultimately leading to the desired complex molecular architecture.

Utility in the Construction of Heterocyclic Ring Systems (e.g., Piperazine (B1678402), Thiadiazine Derivatives)

The structure of this compound is well-suited for the synthesis of various heterocyclic compounds, which are core components of many pharmaceuticals and agrochemicals. The presence of both an amino group and a reactive chloroethylsulfonyl group allows for intramolecular or intermolecular cyclization reactions to form rings.

Piperazine Derivatives:

The synthesis of piperazine rings often involves the reaction of an aniline derivative with a reagent containing two leaving groups that can be displaced by the nitrogen atom. While direct reactions with bis(2-chloroethyl)amine (B1207034) are known, alternative strategies are often sought due to safety concerns with such reagents. sciencemadness.org A common approach involves the reaction of anilines with mono-Boc-piperazine in Ullmann or Buchwald-Hartwig coupling reactions. sciencemadness.org Although not a direct cyclization of this compound itself, its aniline moiety can be a precursor for such coupling reactions to form phenylpiperazine structures.

Thiadiazine Derivatives:

The synthesis of thiadiazine derivatives can be achieved through various routes. One method involves the heterocyclization of N-(chlorosulfonyl)imidoyl chlorides with anilines, which leads to the formation of 1,2,4-benzothiadiazine 1,1-dioxides. researchgate.net The reaction proceeds regioselectively, with cyclization occurring at the sterically less hindered position of the aniline ring. researchgate.net

Furthermore, 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to thiadiazines, have been synthesized from various starting materials. researchgate.netnih.gov For example, 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been prepared and shown to possess biological activity. nih.gov Another approach involves the reaction of Schiff base derivatives with chroman-4-one fused 1,3,4-thiadiazole. researchgate.net The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles can also be achieved through the intramolecular oxidative S-N bond formation of imidoyl thioureas. organic-chemistry.org The functional groups present in this compound could potentially be modified to participate in similar cyclization reactions to yield novel thiadiazine or thiadiazole structures.

Potential as a Precursor for Functional Organic Materials

The unique combination of an aromatic amine and a reactive sulfonyl halide in this compound makes it a promising precursor for the development of functional organic materials. The aniline moiety is a common building block in the synthesis of dyes, polymers, and pharmaceuticals, while the sulfonyl group can impart desirable electronic and thermal properties.

The electron-withdrawing nature of the sulfonyl group can significantly influence the electronic properties of the aniline ring, which can be beneficial for applications in organic electronics. This modification can also enhance the thermal stability of materials derived from this compound. The reactivity of the chloroethylsulfonyl group allows for the incorporation of this molecule into larger polymeric structures or for its attachment to surfaces to create functional coatings.

Table 2: Potential Functional Materials Derived from this compound

Material ClassPotential ApplicationKey Feature from PrecursorReference
Polymers High-performance plastics, membranesThermal stability, specific electronic properties
Dyes and Pigments Textiles, printingChromophoric properties of substituted anilines
Organic Semiconductors Transistors, solar cellsTunable electronic properties
Functional Coatings Modified surfacesSurface adhesion and functionalization epa.gov

This table illustrates potential applications based on the functional groups of the precursor and is not based on specific experimental results for materials derived from this compound.

The development of new materials with tailored properties is a significant area of research. The versatility of this compound as a precursor allows for a wide range of chemical modifications, opening up possibilities for creating novel materials with applications in diverse fields such as electronics, optics, and separation technologies.

Design of Advanced Molecular Scaffolds for Diverse Chemical Applications

The structure of this compound provides a versatile scaffold for the design and synthesis of novel molecules with a wide range of potential applications. nih.gov The aniline and chloroethylsulfonyl groups serve as anchor points for the introduction of various functionalities, allowing for the creation of a library of derivatives with diverse chemical and physical properties. nih.gov This approach is fundamental in fields like drug discovery and materials science, where the systematic modification of a core structure is used to optimize for a specific function. nih.govnih.gov

The aniline moiety can be readily modified through reactions such as acylation, alkylation, and diazotization, leading to a vast array of substituted aniline derivatives. nih.govorganic-chemistry.org The chloroethylsulfonyl group, on the other hand, can undergo nucleophilic substitution with a variety of nucleophiles, or it can be used in reactions like sulfonamide formation. wur.nl This dual reactivity allows for the construction of complex molecular architectures from a relatively simple starting material.

For example, the aniline group can be used as a handle to attach the molecule to a larger scaffold, while the chloroethylsulfonyl group can be used to introduce a specific pharmacophore or a functional group for materials applications. This modular approach to molecular design is highly efficient and allows for the rapid exploration of chemical space. The development of such molecular scaffolds is crucial for identifying new lead compounds in drug discovery and for creating new materials with tailored properties. mdpi.com

Future Research Trajectories and Emerging Opportunities for 4 2 Chloroethylsulfonyl Aniline

The landscape of chemical and pharmaceutical research is in a constant state of evolution, driven by technological advancements and a deeper understanding of molecular interactions. For a compound like 4-(2-Chloroethylsulfonyl)aniline, which possesses reactive functional groups characteristic of pharmacophores and synthetic intermediates, future research holds significant promise. The exploration of this molecule and its derivatives is poised to benefit from cutting-edge developments in asymmetric synthesis, computational chemistry, novel catalysis, and advanced bioanalytical techniques. These emerging avenues will not only expand the synthetic utility of this compound but also unlock its potential in developing new therapeutic agents and research tools.

Q & A

Q. What synthetic methodologies are effective for preparing 4-(2-Chloroethylsulfonyl)aniline, and how do reaction parameters influence yield?

The compound is typically synthesized via sulfonylation of aniline derivatives. A common route involves reacting 2-chloroethanesulfonyl chloride (CAS 1622-32-8) with 4-aminophenol or aniline under controlled conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity by stabilizing intermediates .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis of the sulfonyl chloride group.
  • Base selection : Triethylamine or pyridine is used to scavenge HCl, driving the reaction forward .
    Yield optimization requires monitoring by TLC or HPLC, with typical yields ranging from 60–80% depending on purity of starting materials.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify the sulfonyl (δ ~3.5–4.0 ppm for CH2_2Cl) and aniline (δ ~6.5–7.5 ppm aromatic protons) groups. 19^19F NMR is irrelevant here but useful for fluorinated analogs .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving challenges like hydrogen bonding ambiguities. For example, H-atom placement in the sulfonyl group may require constraints during refinement .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ expected at m/z ~235.5 for C8_8H9_9ClNO2_2S).

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl group influence the reactivity of the chloroethyl substituent in nucleophilic substitution (SN_NN​) reactions?

The sulfonyl group (-SO2_2-) withdraws electron density via resonance and induction, polarizing the C-Cl bond in the chloroethyl group. This increases susceptibility to SN_N2 reactions with nucleophiles (e.g., amines, thiols). Computational studies (DFT) reveal:

  • Activation energy : Lower for SN_N2 pathways compared to non-sulfonated analogs due to transition-state stabilization .
  • Solvent effects : Polar solvents (e.g., DMSO) further stabilize the transition state, accelerating substitution. Kinetic studies using GC-MS or 1^1H NMR can quantify rate constants under varying conditions .

Q. What computational approaches are suitable for predicting the reactivity and electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, the chloroethyl group’s LUMO energy correlates with SN_N reactivity .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility, explaining solvent-dependent reaction outcomes.
  • Docking studies : If the compound is a drug intermediate, docking into protein active sites (e.g., kinases) can predict binding modes .

Q. How can researchers resolve contradictions in literature data regarding the compound’s stability under acidic/basic conditions?

Conflicting stability reports may arise from:

  • pH-dependent hydrolysis : The sulfonyl group is stable in acidic conditions but hydrolyzes in strong bases (e.g., NaOH > 1M). Methodological clarity is critical—use buffered solutions and monitor degradation via HPLC .
  • Temperature effects : Elevated temperatures accelerate decomposition. Controlled studies using Arrhenius plots can quantify activation energy for hydrolysis .

Q. What role does this compound play in synthesizing bioactive molecules or polymers?

  • Pharmaceutical intermediates : The chloroethyl group serves as a leaving group for coupling with heterocycles (e.g., piperazines) to generate kinase inhibitors or antipsychotics .
  • Polymer chemistry : As a monomer, it can form sulfonated polyanilines with conductivity tunable via doping. Copolymerization with thiophene derivatives (e.g., 4-(2-thiophen)-aniline) enhances electroactivity .

Methodological Notes

  • Contradiction mitigation : Reproduce experiments with standardized protocols (e.g., fixed solvent ratios, purity thresholds) to isolate variables.
  • Advanced characterization : Combine X-ray crystallography with solid-state NMR to resolve ambiguities in molecular packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.